molecular formula C9H9NO3S B15273307 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid

2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid

Cat. No.: B15273307
M. Wt: 211.24 g/mol
InChI Key: SJNTWERCLZWWIR-UHFFFAOYSA-N
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Description

2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid is a novel fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the thiopyrano[4,3-b]pyridine family, a scaffold recognized for its potential as a modulator of biological targets . Related derivatives in this chemical class have been investigated as selective modulators of calcium-dependent potassium channels of high conductivity, suggesting potential neuropharmacological applications . The compound's structure incorporates multiple functional groups, including a carboxylic acid and a hydroxy group, which make it a valuable intermediate for further synthetic elaboration. It can be used in the construction of more complex polycyclic systems via multicomponent reactions, a powerful method for generating molecular diversity efficiently . Researchers can employ this compound in the synthesis of new chemical entities for screening against various therapeutic targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-oxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c11-8-3-5(9(12)13)6-4-14-2-1-7(6)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13)

InChI Key

SJNTWERCLZWWIR-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NC(=O)C=C2C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets are still under investigation, but its unique structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid and related heterocyclic compounds:

Compound Name Molecular Formula Key Substituents/Features Reported Biological Activity/Properties Reference
This compound C₉H₉NO₃S Thiopyrano-pyridine core; -OH (C2), -COOH (C4) Not explicitly reported in evidence; inferred potential for antioxidant or enzyme inhibition based on analogs
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylic acid C₉H₈ClNO₂S -Cl (C2), -COOH (C3) Lab-grade compound; structural analog with potential modified reactivity due to Cl substitution
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₂S Thieno-pyrrole core; -COOH (C5) No direct activity data; sulfur-containing heterocycle with possible material science applications
4-Pyridoxic acid C₈H₉NO₄ Pyridine core; -OH (C3), -CH₂OH (C5), -COOH (C4) Antioxidant activity in erythrocyte systems; substrate for pyridoxine metabolism
(2-Benzyl-pyrido[4,3-b]indole-8-yl)-acetic acid C₂₀H₁₈N₂O₂ Pyrido-indole core; -CH₂COOH (C8), benzyl (C2) Aldose reductase inhibition (micromolar activity)

Structural and Functional Analysis

  • Thiopyrano-Pyridine vs. Thieno-Pyrrole Systems: The thiopyrano-pyridine scaffold (present in the target compound) differs from thieno-pyrrole systems (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) in ring fusion geometry and heteroatom placement. The former contains a pyridine nitrogen and sulfur in a six-membered thiopyrano ring, while the latter integrates sulfur into a five-membered thiophene ring fused to pyrrole. This distinction may influence electronic properties and binding affinities in biological systems .
  • Substituent Effects: The hydroxyl group in the target compound contrasts with the chloro substituent in its 3-carboxylic acid analog (). The carboxylic acid group at position 4 is a critical pharmacophore shared with 4-pyridoxic acid () and pyrido-indole derivatives (). This moiety is often associated with enzyme inhibition (e.g., aldose reductase) or antioxidant activity due to metal chelation or radical scavenging .
  • Biological Activity Insights: Pyrido-indole derivatives () demonstrate that saturation of the heterocyclic core (e.g., hexahydro vs. tetrahydro) significantly reduces aldose reductase inhibition, highlighting the importance of planarity and conjugation for target engagement. This suggests that the thiopyrano-pyridine core’s rigidity may favor similar enzymatic interactions . 4-Pyridoxic acid’s antioxidant efficacy in erythrocyte systems () implies that the target compound’s -OH and -COOH groups could synergize to neutralize reactive oxygen species, though experimental validation is needed .

Q & A

Q. Advanced Research Focus

  • DFT calculations : Gaussian 16 or ORCA to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) for sites prone to electrophilic attack.
  • MD simulations : GROMACS for assessing solvation effects and conformational stability over 100-ns trajectories.
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict bioavailability .

How can researchers design derivatives of this compound to enhance metabolic stability while retaining activity?

Advanced Research Focus
Strategies :

  • Bioisosteric replacement : Substitute the hydroxy group with a methoxy or trifluoromethyl group to reduce Phase II metabolism .
  • Prodrug synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo .
  • Cyclopropane integration : Introduce cyclopropyl groups to rigidify the thiopyrano ring, as seen in chlorinated pyridine analogs .
    Validation :
  • Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

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